5-(5-Acetyl-2-furanyl)pentanol
Description
5-(5-Acetyl-2-furanyl)pentanol is a furan-substituted pentanol derivative characterized by a pentanol chain attached to the 2-position of a furan ring bearing an acetyl group at the 5-position. Its structure combines the hydrophilicity of the alcohol group with the aromaticity and reactivity of the acetylated furan, enabling diverse chemical interactions .
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-[5-(5-hydroxypentyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C11H16O3/c1-9(13)11-7-6-10(14-11)5-3-2-4-8-12/h6-7,12H,2-5,8H2,1H3 |
InChI Key |
LDCMEZRLBSKVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 5-(5-Acetyl-2-furanyl)pentanol with other pentanol derivatives:
Chemical Reactivity and Functional Differences
- Steric and Electronic Effects: The acetyl group in this compound withdraws electrons from the furan ring, enhancing its electrophilicity. This contrasts with 5-Phenyl-1-pentanol, where the phenyl group donates electrons, increasing hydrophobicity . Branched analogs like 3-methyl-1-butanol exhibit reduced extraction efficiency compared to straight-chain 1-pentanol due to steric hindrance .
- Reactivity in Synthesis: 5-Azido-1-pentanol participates in azide-alkyne cycloadditions (click chemistry), whereas the acetyl-furan group in the target compound may undergo nucleophilic substitutions or Diels-Alder reactions .
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